2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide is a compound belonging to the benzothiazole family, which is known for its wide range of biological activities and medicinal applications. Benzothiazole derivatives have been extensively studied due to their potential in various therapeutic areas, including antibacterial, antifungal, and anticancer activities .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several enzymes .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the target enzymes .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to have antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with ethylamine and sulfonamide derivatives. One common method includes the nucleophilic substitution reaction where 2-aminobenzothiazole reacts with ethylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to enhance the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability . Green chemistry principles are often applied to minimize the use of toxic solvents and reduce waste generation.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- N-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-sulfonamide
Uniqueness
Compared to similar compounds, 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide exhibits unique properties due to the presence of both amino and sulfonamide groups. This dual functionality enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-2-11-16(13,14)6-3-4-7-8(5-6)15-9(10)12-7/h3-5,11H,2H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINFMPPNYONII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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